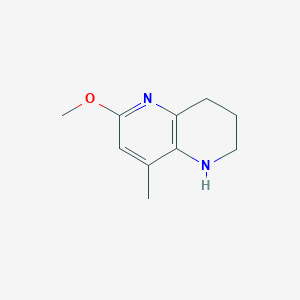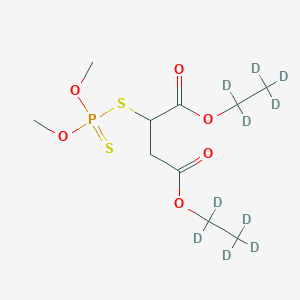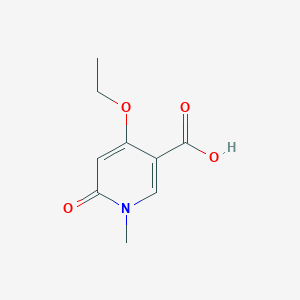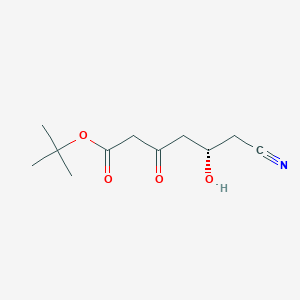
6-Metoxi-8-metil-1,2,3,4-tetrahidro-1,5-naftiridina
Descripción general
Descripción
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound that belongs to the class of naphthyridine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
- El 6-MeO-THH exhibe afinidad de unión a varios receptores, incluidos los receptores de serotonina 5-HT₁ y 5-HT₂, los receptores de dopamina D₂, los receptores de benzodiazepinas y los receptores de imidazolinas . Estas interacciones sugieren su potencial en la investigación neurológica y psiquiátrica.
- Los derivados funcionalizados de los núcleos de 1,6-naftiridina, incluido el 6-MeO-THH, han mostrado promesa como agentes anticancerígenos. Las modificaciones específicas conducen a actividades distintas. Por ejemplo:
- Los investigadores han explorado rutas sintéticas para obtener 1,5-naftiridinas, incluido el 6-MeO-THH. Estas estrategias involucran reacciones electrofílicas o nucleofílicas, oxidaciones, reducciones y reacciones de acoplamiento cruzado .
- Se han preparado complejos de Eu(III) con ligandos tridentatos, como el ácido 8-hidroxi-1,5-naftiridina-2-carboxílico y la 6-(difenilfosforil)-4-hidroxi-2-metil-1,5-naftiridina. Estos complejos tienen potencial para aplicaciones luminiscentes .
Química Medicinal y Actividad Biológica
Propiedades Anticancerígenas
Estrategias de Síntesis
Complejos Metálicos
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities .
Análisis Bioquímico
Biochemical Properties
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidation and reduction reactions. For instance, it can form complexes with metal ions, which can influence its reactivity and biological activity . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which can alter the enzyme’s activity and stability.
Cellular Effects
The effects of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering the downstream effects on gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form stable complexes with metal ions can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can influence the compound’s overall effect on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can facilitate its movement across cellular membranes, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular metabolism.
Propiedades
IUPAC Name |
6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-9(13-2)12-8-4-3-5-11-10(7)8/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBRHZCIVUOTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)



![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)







